Fragransin B1
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Overview
Description
Fragransin B1 is a tetrahydrofuran lignan, a type of natural product found in various plant species. It is known for its complex structure and significant biological activities. This compound has been isolated from the aril of Myristica fragrans (nutmeg) and has shown potential in various scientific research applications .
Preparation Methods
Fragransin B1 can be synthesized through several methods. One common approach involves the extraction from the methanolic extract of the aril of Myristica fragrans. The phenolic fraction of the methanolic extract is repeatedly chromatographed on a silica gel column, leading to the isolation of this compound as colorless crystals . The molecular formula of this compound is C22H28O7, and it has a melting point of 100-102°C .
Chemical Reactions Analysis
Fragransin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fragransin B1 has been extensively studied for its biological activities. It has shown significant antiprotozoal activity against Leishmania donovani amastigotes, Plasmodium falciparum, and Trypanosoma brucei rhodesiense bloodstream forms . Additionally, it has demonstrated cytotoxicity to rat myoblast L6 cells, indicating its potential as an anticancer agent . This compound is also being explored for its antibacterial and antiviral properties .
Mechanism of Action
The mechanism of action of fragransin B1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by interfering with the cellular processes of the target organisms. For example, its antiprotozoal activity is thought to be due to its ability to disrupt the cellular metabolism of the protozoa . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Fragransin B1 is part of a family of tetrahydrofuran lignans, which includes similar compounds such as fragransin A2, fragransin B2, and nectandrin B . These compounds share a similar core structure but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific arrangement of methoxyl and hydroxyl groups, which contribute to its distinct biological activities .
Biological Activity
Fragransin B1 is a lignan compound primarily derived from the seeds of Myristica fragrans (nutmeg). This article explores its biological activities, particularly its antiprotozoal, cytotoxic, and potential therapeutic effects based on recent research findings.
This compound is characterized by its unique tetrahydrofuran ring structure, which plays a crucial role in its biological activity. The stereochemistry of this compound influences its interaction with biological targets, particularly in protozoal infections.
2. Antiprotozoal Activity
Recent studies have demonstrated that this compound exhibits significant antiprotozoal activity against various pathogens:
- Leishmania donovani : In vitro assays indicated that this compound has an IC50 value of approximately 17 µM, showcasing moderate efficacy against this parasite. Its selectivity index (SI) suggests a favorable therapeutic window compared to cytotoxic effects on mammalian cells .
- Plasmodium falciparum : The compound showed less potency against P. falciparum with an IC50 of 17 µM and a SI of 8, indicating that while it is effective, there are more potent alternatives available .
- Trypanosoma brucei rhodesiense : this compound did not exhibit significant activity against T. b. rhodesiense, suggesting a selective action towards other protozoa .
3. Cytotoxicity Profile
The cytotoxic effects of this compound were evaluated using rat myoblast L6 cells. The results indicated that while it possesses antiprotozoal properties, its cytotoxicity is relatively moderate, allowing for potential therapeutic applications without excessive toxicity to human cells.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 17 | 8 |
Nectandrin B | 4.5 | 25.5 |
Fragransin B2 | 9.5 | 12 |
Case Study: Antileishmanial Activity
A study conducted on the ethanolic extract of Haplophyllum tuberculatum, which contains this compound, demonstrated notable antileishmanial activity. The extract's effectiveness was attributed to the presence of lignans including this compound and its stereoisomer Fragransin B2. The study highlighted the importance of structural variations in determining biological activity .
Research Findings
- A comparative analysis revealed that this compound is less active than Nectandrin B but exhibits a better safety profile, making it a candidate for further development in antiprotozoal therapies .
- The potential of this compound in cancer treatment is being explored, as preliminary studies indicate some anti-tumor activities associated with lignans from nutmeg seeds .
5. Conclusion
This compound is a promising compound with significant biological activities, particularly against protozoal infections such as leishmaniasis and malaria. Its moderate cytotoxicity enhances its potential as a therapeutic agent, although further research is necessary to fully elucidate its mechanisms and optimize its efficacy.
Properties
Molecular Formula |
C22H28O7 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12+,21-,22+ |
InChI Key |
CAUANPLJFMVCHO-NHLYHVRYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Origin of Product |
United States |
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